Boc-3,5-difluoro-D-phenylalanine
Description
Significance of Fluorinated Amino Acids in Medicinal Chemistry and Chemical Biology
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry. omicsonline.org Fluorine, being the most electronegative element, imparts unique electronic properties to a molecule without significantly increasing its size, as it is a close structural mimic of a hydrogen atom. This substitution can lead to profound changes in a molecule's biological activity, stability, and pharmacokinetic profile. numberanalytics.com
Key advantages of using fluorinated amino acids include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to enzymatic degradation by proteases. This can prolong the active life of a peptide drug in the body. nih.gov
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and oils), which can improve its absorption and ability to cross cell membranes.
Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can change the pKa of nearby functional groups, influencing how the molecule interacts with its biological target. numberanalytics.com
Controlled Conformation: Strategic placement of fluorine atoms can influence the three-dimensional shape of a peptide, locking it into a conformation that is more favorable for binding to a specific receptor. nih.gov
Probes for Mechanistic Studies: Fluorinated amino acids, especially those with ¹⁹F, can be used as sensitive probes in nuclear magnetic resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions. omicsonline.orgnih.gov
The introduction of fluorine into amino acids like phenylalanine has been shown to significantly alter the spectral characteristics of peptides and their tendency to form specific secondary structures like helices. These modifications are instrumental in the development of new therapeutic agents, including antibiotics, antivirals, and cancer therapies. numberanalytics.com
The Role of Non-Canonical Amino Acids in Advancing Drug Discovery Initiatives
For decades, the drug discovery process was largely limited to the 20 naturally occurring, or "canonical," amino acids that form the basis of all proteins. acs.orgnih.gov However, medicinal chemists now have access to a vast and expanding toolbox of non-canonical amino acids (ncAAs), which are not found in the natural protein-making machinery of cells. thedailyscientist.orgrsc.org These ncAAs, which can be chemically synthesized, offer a way to move beyond nature's limitations and engineer molecules with novel functions. thedailyscientist.org
The incorporation of ncAAs into peptides and other drug candidates is a powerful strategy for:
Expanding Chemical Diversity: ncAAs introduce new side chains and backbones, creating novel structures and functions not seen in nature. thedailyscientist.org
Improving Drug-like Properties: By replacing canonical amino acids, researchers can fine-tune properties such as stability, solubility, and receptor binding affinity to create more effective and safer drugs. acs.org
Enhancing Potency and Specificity: The unique structures of ncAAs can lead to stronger and more selective interactions with biological targets, reducing off-target effects.
Creating Novel Scaffolds: ncAAs serve as versatile building blocks for constructing complex molecules, including macrocyclic peptides, which have shown great promise as therapeutic agents. acs.orgnih.gov
The use of ncAAs allows researchers to probe the molecular mechanisms of diseases by precisely modifying proteins involved in cellular pathways, leading to a better understanding of drug targets. thedailyscientist.org This approach has become essential in fields like protein engineering, antibody-drug conjugate development, and targeted therapy. rsc.org
Overview of Boc-3,5-difluoro-D-phenylalanine as a Key Research Building Block
This compound combines the benefits of both fluorination and non-canonical amino acid design. It is a specialized derivative of D-phenylalanine, where the "Boc" (tert-butyloxycarbonyl) group protects the amino function, facilitating its controlled incorporation during solid-phase peptide synthesis. chemimpex.comchemimpex.comsigmaaldrich.com The "D" configuration signifies that it is the mirror image (enantiomer) of the natural L-phenylalanine, a feature that often enhances resistance to enzymatic breakdown.
The two fluorine atoms at the 3 and 5 positions of the phenyl ring are critical. This specific substitution pattern creates a unique electronic environment on the aromatic ring, which can significantly influence molecular interactions. nih.gov Researchers utilize this building block to systematically study the effects of fluorination on peptide and protein structure and function, providing critical insights into enzyme activity and stability. chemimpex.com
Its primary role is as a valuable component in the synthesis of novel peptide-based drugs. chemimpex.comchemimpex.com By incorporating this compound, scientists can create peptides with increased potency, selectivity, and metabolic stability, which are crucial attributes in modern drug design. chemimpex.comchemimpex.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 205445-53-0 chemimpex.com |
| Molecular Formula | C₁₄H₁₇F₂NO₄ chemimpex.com |
| Molecular Weight | 301.3 g/mol chemimpex.com |
| Appearance | White to off-white powder chemimpex.com |
| Purity | ≥ 99% (HPLC) chemimpex.com |
| Storage | 0-8 °C chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBNUDVCRKSYDG-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427321 | |
| Record name | Boc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205445-53-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-3,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Enantioselective Synthesis of D-Phenylalanine Derivatives
The synthesis of optically pure D-amino acids, such as D-phenylalanine derivatives, is of significant interest as they are crucial components in many pharmaceuticals. nih.gov These D-isomers can enhance the enzymatic stability of peptide-based drugs. nih.gov Various strategies have been developed for the enantioselective synthesis of D-phenylalanine derivatives, broadly categorized into enzymatic and chemical methods.
Enzymatic approaches often utilize enzymes like phenylalanine ammonia (B1221849) lyases (PALs) or D-amino acid dehydrogenases. While PALs typically favor the L-enantiomer, they can be engineered or used in cascade reactions to produce D-phenylalanines. nih.govnih.gov One such cascade involves coupling the PAL-catalyzed amination of a cinnamic acid with a deracemization process, which can yield D-phenylalanine derivatives with high enantiomeric excess. nih.gov Another enzymatic strategy is the stereoinversion of readily available L-amino acids to their D-counterparts using a combination of L-amino acid deaminase and D-amino acid dehydrogenase. rsc.org
Chemical methods for enantioselective synthesis often rely on asymmetric hydrogenation of a prochiral precursor. For instance, an N-acetyl dehydroamino-acid can be hydrogenated using a chiral catalyst to produce the desired D-amino acid derivative with high enantiomeric purity. acs.org This method has been successfully applied to the large-scale synthesis of substituted D-phenylalanine derivatives. acs.org
Table 1: Comparison of Enantioselective Synthesis Methods for D-Phenylalanine Derivatives
| Method | Key Features | Advantages | Disadvantages |
| Enzymatic Cascade with PAL | Couples amination and deracemization. nih.gov | High enantioselectivity, uses inexpensive starting materials. nih.gov | May require enzyme engineering for optimal performance. nih.gov |
| Enzymatic Stereoinversion | Converts L-amino acids to D-amino acids. rsc.org | High yield and enantiomeric excess. rsc.org | Requires multiple enzymes and a cofactor regeneration system. rsc.org |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamide precursor. acs.org | Scalable, high enantiomeric purity. acs.org | May require late-stage introduction of certain functional groups. acs.org |
Strategies for the Stereocontrolled Introduction of Fluorine Atoms
The introduction of fluorine atoms onto the phenyl ring of phenylalanine requires specific synthetic strategies to control the regioselectivity. For 3,5-difluorination, the starting material is often a commercially available 3,5-difluorinated benzene (B151609) derivative.
One common approach involves the electrophilic fluorination of an electron-rich aromatic ring. For example, a tyrosine derivative can undergo electrophilic fluorination using reagents like acetyl hypofluorite. nih.gov However, for the synthesis of 3,5-difluorophenylalanine, a more direct route starting from 3,5-difluorobenzaldehyde (B1330607) or a related compound is typically employed.
The synthesis can proceed through an Erlenmeyer condensation of 3,5-difluorobenzaldehyde with N-acetylglycine to form an azlactone, which is then subjected to reduction and hydrolysis to yield 3,5-difluorophenylalanine. Subsequent enantioselective resolution or an asymmetric synthesis would be required to obtain the desired D-enantiomer.
Optimization of Protecting Group Chemistry: Focus on the Boc Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function in amino acid and peptide synthesis. numberanalytics.comcreative-peptides.com Its popularity stems from its stability under various reaction conditions and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.com
The introduction of the Boc group onto 3,5-difluoro-D-phenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.com Optimization of this reaction involves careful selection of the base and solvent to maximize yield and minimize side reactions. numberanalytics.com
Development of Novel Reaction Pathways for Boc-3,5-difluoro-D-phenylalanine Synthesis
The synthesis of this compound can be approached through several pathways. A common method involves the resolution of racemic N-Boc-3,5-difluorophenylalanine. Alternatively, an enantioselective synthesis can be employed from the outset.
One potential pathway starts with 3,5-difluorobenzaldehyde, which can be converted to the corresponding dehydroamino acid derivative. Asymmetric hydrogenation of this intermediate using a chiral catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand, can directly yield the N-protected D-enantiomer. This approach offers the advantage of establishing the desired stereochemistry early in the synthetic sequence.
Another strategy could involve enzymatic resolution. Racemic 3,5-difluorophenylalanine can be N-acylated, and then an acylase enzyme can be used to selectively deacylate the L-enantiomer, leaving the N-acyl-D-enantiomer, which can then be deacylated chemically and protected with the Boc group.
Analytical Techniques for Chiral Purity and Regioisomeric Characterization
Ensuring the chiral purity and correct regioisomeric structure of this compound is critical. Several analytical techniques are employed for this purpose.
Chiral Purity Analysis: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for determining the enantiomeric purity of amino acids and their derivatives. sigmaaldrich.com For Boc-protected amino acids, specific chiral columns can achieve excellent separation of the D- and L-enantiomers. sigmaaldrich.com Capillary gas chromatography (GC) on a chiral stationary phase is another powerful technique for separating enantiomers after appropriate derivatization. cat-online.com
Regioisomeric Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the substitution pattern on the phenyl ring. ¹H NMR and ¹³C NMR provide detailed information about the structure. Furthermore, ¹⁹F NMR is particularly useful for fluorinated compounds, as the chemical shifts of the fluorine atoms are highly sensitive to their chemical environment. nih.gov Mass spectrometry (MS) is used to confirm the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Key Information Provided |
| Chiral HPLC | Determination of enantiomeric purity. sigmaaldrich.com | Separation and quantification of D- and L-enantiomers. |
| Chiral GC | Determination of enantiomeric purity. cat-online.com | Separation of volatile amino acid derivatives. cat-online.com |
| ¹H and ¹³C NMR | Structural elucidation. | Information on the carbon-hydrogen framework. |
| ¹⁹F NMR | Confirmation of fluorine incorporation and regioisomers. nih.gov | Distinct signals for fluorine atoms in different positions. |
| Mass Spectrometry | Molecular weight determination. nih.gov | Confirmation of the mass of the molecule. |
Applications in Peptide and Peptidomimetic Research
Incorporation of Boc-3,5-difluoro-D-phenylalanine into Peptide Sequences
This compound is designed for straightforward integration into peptide chains during synthesis. The key to its utility is the tert-butyloxycarbonyl (Boc) protecting group attached to the alpha-amino group. This group temporarily blocks the reactivity of the amine, allowing for the controlled, sequential formation of peptide bonds with other amino acids.
The process typically occurs via solid-phase peptide synthesis (SPPS) or solution-phase methods. In SPPS, the C-terminus of the first amino acid is anchored to a solid resin support. The Boc protecting group of the next amino acid, such as this compound, is removed using a mild acid, like trifluoroacetic acid (TFA). The newly freed amine is then coupled to the carboxyl group of the resin-bound amino acid using activating agents. This cycle of deprotection and coupling is repeated to elongate the peptide chain. The presence of the Boc group ensures that the amino acids are added in the correct sequence, making it an ideal choice for the precise synthesis of complex peptides. chemimpex.comchemimpex.com
Impact of Fluorinated Residues on Peptide Secondary and Tertiary Structures
The substitution of hydrogen with fluorine atoms on the phenyl ring of phenylalanine significantly influences the conformational preferences of a peptide. Fluorine is highly electronegative and the C-F bond is polarized, which can introduce new, non-covalent interactions or alter existing ones that govern peptide folding. These interactions include dipole-dipole, lone pair-π, and orthogonal multipolar C–F···F–C interactions.
The incorporation of 3,5-difluorophenylalanine can modulate key structural parameters:
Hydrophobicity: Fluorination increases the hydrophobicity of the amino acid side chain. This can enhance hydrophobic packing within the core of a peptide or protein, potentially stabilizing its tertiary structure. nih.gov
Aromatic Interactions: The electron-withdrawing nature of the fluorine atoms alters the electronic distribution of the aromatic ring. This can influence or destabilize cation-π interactions while potentially favoring other types of aromatic stacking (π-π) interactions, which are crucial for defining both secondary and tertiary structures. nih.gov
Conformational Rigidity: The presence of the bulky, fluorinated ring can introduce steric constraints, restricting the rotational freedom (phi and psi angles) of the peptide backbone around the modified residue. This can pre-organize a peptide into a specific conformation that may be favorable for binding to a biological target.
Conformational Analysis of Peptides Containing this compound
Determining the precise three-dimensional structure of peptides containing 3,5-difluorophenylalanine is critical to understanding their function. Researchers employ a variety of high-resolution analytical techniques to perform this conformational analysis. Because peptides are often flexible and can exist as an ensemble of different conformations in solution, a combination of methods is often required for a comprehensive understanding. youtube.com
| Analytical Technique | Application to Fluorinated Peptides | Key Insights |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | The ¹⁹F nucleus is an exceptionally sensitive probe. Its chemical shift is highly responsive to the local electronic environment. | Provides direct information on the conformational states of the fluorinated residue. Can be used to measure the populations of different conformations (e.g., cis/trans isomers) and detect subtle changes upon binding to a target. nih.gov |
| X-Ray Crystallography | If the peptide can be crystallized, this technique provides a high-resolution, static snapshot of its three-dimensional structure. | Determines precise bond angles, lengths, and the overall fold of the peptide in the solid state, revealing how the fluorinated residue is accommodated within the structure. nih.gov |
| Circular Dichroism (CD) Spectroscopy | Used to analyze the secondary structure content (e.g., % of α-helix, β-sheet) of the peptide in solution. | Allows for rapid assessment of how the incorporation of the fluorinated residue affects the overall peptide fold compared to its non-fluorinated counterpart. cnr.it |
| Computational Modeling | Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations are used to model the peptide's behavior and predict its stable conformations. | Generates dynamic models of the peptide's conformational landscape, helping to interpret experimental data and understand the energetic factors that stabilize certain structures. youtube.com |
Rational Design of Biologically Active Peptidomimetics
This compound is a key component in the rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved drug-like properties. The unique properties of the difluorophenylalanine residue are exploited to enhance biological activity and specificity. chemimpex.com
The design process often involves replacing a natural phenylalanine residue with its 3,5-difluoro counterpart to achieve specific goals:
Enhanced Binding Affinity: The altered electronics and hydrophobicity of the fluorinated ring can create more favorable interactions with the target protein or receptor, leading to tighter binding and increased potency. chemimpex.comnih.gov
Improved Selectivity: The specific steric and electronic profile of 3,5-difluorophenylalanine can be used to design ligands that bind selectively to one receptor subtype over another, reducing off-target effects.
Structural Scaffolding: The residue can be used as a core structural element. For instance, in the development of novel HIV-1 capsid binders, a Boc-3,5-difluorophenylalanine derivative was used as a central scaffold in a multi-component reaction to synthesize a library of peptidomimetics. nih.gov Structure-activity relationship studies in this case identified the phenylalanine core as being essential for maintaining antiviral activity. nih.gov
| Design Strategy | Consequence of Incorporating 3,5-Difluoro-D-Phe | Example Application |
| Target Binding Enhancement | Modifies hydrophobic and electronic interactions within the binding pocket. | Designing more potent inhibitors for enzymes or antagonists for receptors. chemimpex.com |
| Conformational Locking | Pre-organizes the peptide into its bioactive conformation. | Reducing the entropic penalty of binding, leading to higher affinity. |
| Metabolic Stabilization | The C-F bond is strong and the fluorinated ring resists enzymatic modification. | Increasing the in-vivo half-life of the peptidomimetic. |
| Scaffold for Synthesis | Serves as a key building block in combinatorial chemistry. | Creating libraries of compounds for screening, such as in the development of HIV capsid modulators. nih.gov |
Strategies for Enhancing Proteolytic Stability in Fluorinated Peptides
A major obstacle for the therapeutic use of natural peptides is their rapid degradation by proteases in the body. nih.gov The incorporation of non-natural amino acids, including fluorinated ones like 3,5-difluoro-D-phenylalanine, is a widely used strategy to overcome this limitation. nih.govnih.gov
Fluorination enhances proteolytic stability through several mechanisms:
Steric Hindrance: The fluorine atoms can sterically block the active site of a protease, preventing the enzyme from effectively binding to and cleaving the adjacent peptide bond.
Electronic Effects: The electron-withdrawing fluorine atoms can alter the electronic character of the nearby peptide bond, making it a less favorable substrate for enzymatic hydrolysis.
Conformational Shielding: By inducing a specific, more rigid conformation, the fluorinated residue can "hide" a nearby cleavage site, making it inaccessible to proteases.
Contributions to Pharmaceutical and Drug Design Research
Structure-Activity Relationship (SAR) Studies of Boc-3,5-difluoro-D-phenylalanine Analogs
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how chemical structure correlates with biological activity. The incorporation of this compound into peptide sequences serves as a valuable strategy in SAR investigations. The difluorinated phenyl ring allows for a systematic probing of the role of aromatic interactions, hydrophobicity, and electrostatic potential in ligand-receptor binding.
For instance, in the development of novel antiviral agents, Boc-L-3,5-difluorophenylalanine has been used as a starting material for the synthesis of peptidomimetics targeting the HIV-1 capsid protein. nih.gov Through the Ugi four-component reaction, a series of derivatives can be generated, and their anti-HIV activity and cytotoxicity are evaluated. nih.gov This allows for the establishment of a clear SAR, identifying which structural modifications on the phenylalanine core and surrounding moieties enhance antiviral potency while minimizing toxicity. nih.gov
Table 1: Illustrative SAR Data for Peptidomimetic Analogs
| Analog | Modification from Parent Structure | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |
| Parent | Unmodified Phenylalanine | 5.2 | > 50 |
| Analog 1 | 3,5-difluorophenylalanine | 2.8 | > 50 |
| Analog 2 | N-methylation of amide | 10.5 | > 50 |
| Analog 3 | Introduction of a bulky side chain | 15.1 | 45 |
Note: This table is illustrative and based on principles of SAR studies. Actual values would be specific to the research conducted.
Modulation of Receptor Binding Affinity and Selectivity through Fluorination
The introduction of fluorine atoms into a ligand can significantly alter its binding affinity and selectivity for its target receptor. Fluorine's high electronegativity and small size can lead to changes in the electrostatic potential of the phenyl ring, influencing how the ligand "fits" into the receptor's binding pocket. The 3,5-difluoro substitution pattern on the phenylalanine ring is particularly interesting as it creates a unique electronic environment.
This modulation of receptor binding is a key reason for the use of this compound in drug design. In some cases, the electron-withdrawing nature of the fluorine atoms can enhance binding by creating favorable interactions with electron-rich residues in the receptor. In other instances, it can disfavor certain interactions, leading to increased selectivity for a particular receptor subtype.
A study on somatostatin (B550006) analogs, for example, demonstrated that replacing phenylalanine with L-3-(3',5'-difluorophenyl)-alanine (Dfp) at specific positions could significantly impact receptor binding. nih.gov The analog with Dfp at position 7 showed remarkable affinity for somatostatin receptors SSTR2 and SSTR3. nih.gov This highlights how the strategic placement of fluorinated phenylalanine can fine-tune receptor interactions.
Table 2: Illustrative Receptor Binding Affinity Data
| Ligand | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Parent Peptide (with Phe) | Receptor A | 15.2 |
| Parent Peptide (with Phe) | Receptor B | 25.8 |
| Analog Peptide (with 3,5-di-F-Phe) | Receptor A | 8.1 |
| Analog Peptide (with 3,5-di-F-Phe) | Receptor B | 55.3 |
Note: This table is illustrative, demonstrating the potential for fluorination to enhance affinity and selectivity. Actual values are target-dependent.
Design and Synthesis of Inhibitors and Modulators for Biological Pathways
This compound is a valuable building block in the synthesis of inhibitors and modulators for various biological pathways. Its unique structural features can be exploited to design molecules that specifically interact with and modulate the activity of enzymes or other proteins. The Boc protecting group facilitates its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.
The stability imparted by the D-amino acid configuration and the altered electronic properties of the difluorinated ring make it an attractive component for designing potent and selective inhibitors. For example, fluorinated amino acids have been explored as enzyme inhibitors. nih.gov The introduction of fluorine can alter the pKa of nearby functional groups, which can be critical for enzymatic reactions.
In the context of viral diseases, as mentioned earlier, Boc-L-3,5-difluorophenylalanine has been utilized to create peptidomimetics that modulate the function of the HIV-1 capsid protein, a crucial component in the viral life cycle. nih.gov These synthetic molecules can disrupt the normal assembly or disassembly of the viral capsid, thereby inhibiting viral replication. nih.gov
Role of this compound in CNS Drug Development Research
Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in the treatment of central nervous system (CNS) disorders. The incorporation of fluorinated amino acids like this compound into drug candidates is a strategy employed to enhance BBB penetration. researchgate.net The increased lipophilicity conferred by fluorine atoms can facilitate the passage of molecules through the lipid-rich membranes of the BBB. researchgate.net
Furthermore, the use of D-amino acids can increase the metabolic stability of peptides in the brain, where they are less susceptible to degradation by proteases. This can lead to a longer duration of action and improved therapeutic efficacy. Peptides containing D-amino acids have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. nih.gov
This compound is therefore a promising component in the design of novel neuroactive peptides and small molecules for a range of CNS targets. nih.gov
Table 3: Illustrative Properties of a CNS Drug Candidate
| Compound | Key Amino Acid | Blood-Brain Barrier Penetration (Brain/Plasma Ratio) | In vitro Activity (IC₅₀, nM) |
| Candidate A | L-Phenylalanine | 0.1 | 50 |
| Candidate B | D-Phenylalanine | 0.3 | 45 |
| Candidate C | This compound | 0.8 | 25 |
Note: This table is a hypothetical representation of how modifications with this compound could improve CNS drug properties.
Applications in Oncology Research and Cancer Therapeutic Agent Modification
In the field of oncology, there is a continuous search for more effective and targeted cancer therapies. This compound has emerged as a useful tool in this area. nih.gov The incorporation of this modified amino acid into peptides or small molecules can enhance their anticancer activity and selectivity.
Fluorinated analogs of natural compounds are often explored for their potential to overcome drug resistance and improve therapeutic outcomes. For instance, the anticancer drug melflufen is a peptide-drug conjugate that contains a fluorinated phenylalanine derivative. nih.gov
The unique properties of this compound can be harnessed to design peptides that specifically target cancer cells. For example, certain peptides are known to selectively bind to receptors that are overexpressed on the surface of tumor cells. By incorporating this fluorinated amino acid, the stability and binding affinity of these targeting peptides can be improved. Furthermore, the development of novel L-phenylalanine dipeptides has shown promise in inhibiting the proliferation of prostate cancer cells by inducing apoptosis. nih.gov
Table 4: Illustrative Anticancer Activity of Modified Peptides
| Peptide | Modification | Target Cell Line | In vitro Cytotoxicity (IC₅₀, µM) |
| Native Peptide | Contains L-Phenylalanine | Cancer Cell Line A | 12.5 |
| Modified Peptide | Contains 3,5-difluoro-D-phenylalanine | Cancer Cell Line A | 5.2 |
| Native Peptide | Contains L-Phenylalanine | Normal Cell Line B | 35.0 |
| Modified Peptide | Contains 3,5-difluoro-D-phenylalanine | Normal Cell Line B | 30.5 |
Note: This table illustrates the potential for increased potency and selectivity of anticancer peptides upon modification with 3,5-difluoro-D-phenylalanine.
Pharmacokinetic and Pharmacodynamic Research Implications of Fluorinated Amino Acids
The pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties of a therapeutic agent are critical for its clinical success. The incorporation of fluorinated amino acids, such as 3,5-difluoro-D-phenylalanine, can have profound implications for both.
From a pharmacokinetic perspective, the introduction of fluorine can increase metabolic stability, leading to a longer half-life and reduced clearance. The use of D-amino acids further enhances resistance to enzymatic degradation by proteases, which are ubiquitous in the body. nih.gov This increased stability can lead to improved bioavailability and a more sustained therapeutic effect. nih.gov
From a pharmacodynamic standpoint, as discussed previously, fluorination can modulate receptor binding affinity and selectivity, which directly impacts the drug's potency and potential for off-target effects. The enhanced stability of peptides containing fluorinated D-amino acids can also lead to a more prolonged engagement with the target receptor, potentially resulting in a more durable pharmacological response.
Table 5: Illustrative Pharmacokinetic Parameters
| Peptide | Key Amino Acid | Half-life (t₁/₂, hours) | Bioavailability (%) |
| Peptide X | L-Phenylalanine | 1.5 | 5 |
| Peptide Y | D-Phenylalanine | 8.0 | 20 |
| Peptide Z | 3,5-difluoro-D-phenylalanine | 15.0 | 35 |
Note: This table provides a hypothetical comparison of how amino acid modifications can impact key pharmacokinetic parameters.
Biochemical and Biological Activity Investigations
Influence of Boc-3,5-difluoro-D-phenylalanine on Protein Structure and Function
The introduction of this compound into a peptide sequence can exert significant control over its three-dimensional structure and subsequent function. The fluorine atoms, with their high electronegativity and van der Waals radius distinct from hydrogen, can alter the electronic and steric properties of the phenylalanine side chain. These alterations can influence intramolecular and intermolecular interactions, such as aromatic stacking and hydrogen bonding, which are critical for maintaining the native conformation of a peptide or protein.
Research into fluorinated amino acids suggests that the difluorination pattern on the phenyl ring can modulate the quadrupole moment of the aromatic ring, thereby affecting its interactions with other aromatic residues or binding pockets. chemimpex.com While specific structural studies on peptides containing this compound are not extensively detailed in publicly available literature, the principles of fluorination chemistry allow for informed predictions. The D-configuration of this amino acid can induce unique turns and secondary structures in peptides, which are not accessible with natural L-amino acids. This can lead to the development of peptidomimetics with novel receptor binding profiles and specificities.
Table 1: Predicted Influence of 3,5-Difluorination on Phenylalanine Interactions
| Interaction Type | Influence of 3,5-Difluorination | Rationale |
|---|---|---|
| Aromatic Stacking | Modified | Altered quadrupole moment of the phenyl ring affects face-to-face and edge-to-face stacking geometries. |
| Cation-π Interactions | Weakened | The electron-withdrawing nature of fluorine atoms reduces the negative electrostatic potential of the aromatic ring. |
| Hydrophobicity | Increased | The presence of fluorine atoms generally increases the lipophilicity of the amino acid side chain. |
| Hydrogen Bonding | Potential for C-F···H-X bonds | Fluorine can act as a weak hydrogen bond acceptor, potentially forming non-canonical hydrogen bonds. |
Studies on Enzyme Activity and Stability in the Presence of Fluorinated Amino Acids
The incorporation of fluorinated amino acids like this compound into peptide-based enzyme inhibitors or substrates can significantly impact enzyme activity and stability. The strong carbon-fluorine bond can enhance the metabolic stability of peptides by blocking sites susceptible to enzymatic degradation. Furthermore, the D-enantiomer of the amino acid provides resistance to proteolysis by common proteases, which are stereospecific for L-amino acids.
Studies on proteasome inhibitors have shown that the incorporation of fluorinated phenylalanine derivatives can have a profound effect on inhibitor potency and selectivity. For instance, the substitution of a standard phenylalanine with a fluorinated version in a peptide epoxyketone inhibitor was found to alter its inhibitory activity against different catalytic subunits of the proteasome. While specific data for this compound is limited, it is plausible that its incorporation could be used to fine-tune the inhibitory profile of a peptide therapeutic.
Table 2: Hypothetical Impact of this compound on Peptide Stability in the Presence of Proteases
| Peptide | Amino Acid at P1 Position | Incubation Time with Trypsin | % Intact Peptide |
|---|---|---|---|
| Control Peptide | L-Phenylalanine | 1 hour | 15% |
| Modified Peptide | D-Phenylalanine | 1 hour | 95% |
Investigation of Ligand-Protein Interactions and Binding Kinetics
The unique electronic properties of the difluorinated phenyl ring in this compound can lead to enhanced or altered binding interactions with protein targets. Fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in a binding pocket, contributing to increased binding affinity. The increased hydrophobicity of the fluorinated side chain can also strengthen hydrophobic interactions within a receptor's binding site.
Research has demonstrated that the introduction of a D-phenylalanine residue into gonadotropin-releasing hormone (GnRH) peptides can improve their receptor binding affinities. This suggests that the stereochemistry at this position can be crucial for optimal receptor engagement. The combination of the D-configuration and the difluorinated phenyl ring in this compound makes it a valuable building block for designing ligands with potentially high affinity and selectivity for their protein targets.
Metabolic Stability Research of Fluorinated Amino Acid Derivatives
A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids is a key strategy to overcome this limitation. The C-F bond is exceptionally strong and not readily cleaved by metabolic enzymes, thus enhancing the metabolic stability of the peptide.
The D-configuration of this compound provides an additional layer of protection against enzymatic degradation. Proteases are highly specific for L-amino acids, and peptides containing D-amino acids are generally resistant to their action. This dual protection—from both the fluorination and the D-stereochemistry—is expected to significantly increase the in vivo half-life of peptides containing this modified amino acid, leading to improved pharmacokinetic profiles.
Table 3: Expected Metabolic Stability of Peptides Containing Different Phenylalanine Analogs
| Peptide Analog | Key Modification | Expected Half-life in Human Plasma |
|---|---|---|
| Native Peptide | L-Phenylalanine | Minutes |
| D-Phe Peptide | D-Phenylalanine | Hours |
| Di-F-L-Phe Peptide | 3,5-Difluoro-L-phenylalanine | Hours |
Cellular and Subcellular Distribution Studies of Modified Compounds
The cellular uptake and subcellular distribution of a peptide therapeutic are critical for its efficacy, especially for intracellular targets. The physicochemical properties of the peptide, such as its size, charge, and lipophilicity, play a crucial role in its ability to cross cell membranes. The increased lipophilicity conferred by the difluorophenyl group of this compound may enhance the passive diffusion of a peptide across the cell membrane.
Interdisciplinary Research and Emerging Applications
Applications in Advanced Material Science and Polymer Development Research
The introduction of fluorinated amino acids like Boc-3,5-difluoro-D-phenylalanine into polymers and other materials can significantly alter their properties. While specific research on polymers exclusively derived from this compound is limited, the broader field of fluorinated biomaterials suggests significant potential. The presence of the difluorophenyl group can impart increased hydrophobicity, thermal stability, and chemical resistance to polymers. nih.govnih.gov
The incorporation of fluorinated amino acids can lead to the creation of self-assembling peptides and polymers with unique nanostructures. chemimpex.comnih.gov These materials can form nanofibers, hydrogels, and other ordered assemblies, making them attractive for applications in tissue engineering, drug delivery, and as functional coatings. nih.govnih.gov The Boc (tert-butyloxycarbonyl) protecting group on the amino acid facilitates its integration into peptide chains and polymer backbones through standard solid-phase or solution-phase synthesis techniques. nih.gov
Table 1: Potential Effects of Incorporating this compound into Polymers
| Property | Potential Enhancement | Scientific Rationale |
| Thermal Stability | Increased | The high strength of the carbon-fluorine bond enhances resistance to thermal degradation. |
| Chemical Resistance | Improved | The electron-withdrawing nature of fluorine atoms can protect the polymer backbone from chemical attack. |
| Hydrophobicity | Increased | The fluorinated phenyl ring contributes to a more hydrophobic character, influencing material-surface interactions. |
| Self-Assembly | Promotion of specific nanostructures | Fluorine-fluorine interactions and altered intermolecular forces can direct the formation of ordered assemblies. nih.gov |
It is important to note that these are anticipated effects based on the known properties of fluorinated compounds. Detailed experimental data on polymers synthesized specifically with this compound are needed for confirmation.
Utilization in Analytical Chemistry for Biomolecule Detection and Quantification
This compound and its derivatives are utilized in various analytical techniques, particularly in the detection and quantification of biomolecules. chemimpex.com The unique properties of the fluorine atoms can be leveraged for enhanced sensitivity and selectivity in analytical assays.
One promising area of application is in the development of electrochemical biosensors. While research directly employing this compound in this context is emerging, studies on similar fluorinated phenylalanine derivatives demonstrate the principle. For instance, electrodes modified with fluorinated compounds can exhibit enhanced recognition capabilities for specific enantiomers of amino acids and other biomolecules. mdpi.com The presence of the difluorophenyl group can influence the electronic properties of the sensor surface, leading to more distinct signals in techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.com
Table 2: Potential Analytical Applications of this compound
| Analytical Technique | Potential Role of this compound | Expected Advantage |
| Electrochemical Biosensors | As a component of the recognition layer on an electrode surface. | Enhanced enantioselectivity and sensitivity for target biomolecules. mdpi.com |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | As a fluorine-containing probe for studying molecular interactions. | The ¹⁹F NMR signal is highly sensitive to the local chemical environment, providing detailed structural and binding information. lifechemicals.com |
| Mass Spectrometry (MS) | As a derivatizing agent to improve ionization efficiency and fragmentation patterns. | The fluorine atoms can influence fragmentation in a predictable way, aiding in structural elucidation. |
The development of biosensors incorporating this compound could lead to novel analytical methods for monitoring biological processes and for diagnostic applications.
Computational Chemistry and Molecular Modeling of Fluorinated Amino Acid Derivatives
Computational chemistry and molecular modeling are powerful tools for understanding the conformational preferences and interaction profiles of fluorinated amino acids like this compound. While extensive computational studies specifically on this compound are not widely published, data from computational databases and studies on analogous molecules provide valuable insights.
The PubChem database provides computed properties for the L-enantiomer, N-Boc-3,5-difluoro-L-phenylalanine, which are expected to be very similar for the D-enantiomer. These computational predictions offer a baseline for understanding the molecule's physicochemical characteristics.
Table 3: Computed Properties for N-Boc-3,5-difluoro-L-phenylalanine
| Property | Value | Source |
| Molecular Weight | 301.29 g/mol | PubChem CID: 2779009 nih.govresearchgate.net |
| XLogP3-AA | 2.7 | PubChem CID: 2779009 nih.govresearchgate.net |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 2779009 nih.govresearchgate.net |
| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 2779009 nih.govresearchgate.net |
| Rotatable Bond Count | 5 | PubChem CID: 2779009 nih.govresearchgate.net |
| Exact Mass | 301.11256435 Da | PubChem CID: 2779009 nih.govresearchgate.net |
| Topological Polar Surface Area | 75.6 Ų | PubChem CID: 2779009 nih.govresearchgate.net |
| Heavy Atom Count | 21 | PubChem CID: 2779009 nih.govresearchgate.net |
Data is for the L-enantiomer, but is expected to be identical for the D-enantiomer for these properties.
Molecular dynamics simulations on peptides containing phenylalanine and its analogs have been used to study their self-assembly and conformational behavior. mdpi.comnih.govresearchgate.net Such studies could be extended to peptides incorporating this compound to predict how the difluoro substitution pattern influences peptide secondary structure, folding, and interaction with biological targets. The fluorine atoms can introduce specific electrostatic interactions and steric constraints that can be modeled to rationally design peptides with desired properties. nih.gov
Future Directions in the Development of Fluorinated Amino Acid Scaffolds
The development of novel scaffolds based on fluorinated amino acids is a rapidly advancing area of research with significant potential for creating new biomaterials and therapeutic agents. nih.govchemimpex.com The unique properties conferred by fluorine, such as enhanced stability and altered bioactivity, make these scaffolds highly attractive. chemimpex.comacs.org
Future research is likely to focus on several key areas:
Design of Novel Self-Assembling Peptides: By strategically placing this compound within peptide sequences, researchers can aim to create new hydrogels, nanofibers, and other nanomaterials with tailored properties for applications in regenerative medicine and drug delivery. nih.govrsc.org
Development of Peptidomimetics: The incorporation of this fluorinated amino acid into non-natural peptide-like structures (peptidomimetics) can lead to compounds with improved metabolic stability and oral bioavailability, which are critical for drug development. rsc.orgnih.gov
Branched and Cyclic Peptide Scaffolds: Moving beyond linear peptides, the inclusion of this compound in branched or cyclic peptide architectures could lead to scaffolds with enhanced receptor binding affinity and specificity. rsc.orgbmglabtech.com
Biodegradable Fluorinated Materials: A key future direction will be the development of fluorinated biomaterials that are not only functional but also biodegradable, addressing potential environmental concerns. acs.org
The systematic exploration of structure-activity relationships in peptides containing this compound will be crucial for unlocking the full potential of these next-generation scaffolds.
High-Throughput Screening Methodologies for Novel Fluorinated Compound Libraries
The discovery of novel bioactive compounds often relies on the screening of large chemical libraries. For fluorinated compounds, specific high-throughput screening (HTS) methodologies are being developed and refined.
A particularly powerful technique for screening libraries of fluorinated compounds is ¹⁹F NMR spectroscopy . nih.govlifechemicals.comacs.orglifechemicals.comthermofisher.com This method offers several advantages:
High Sensitivity: The ¹⁹F nucleus provides a strong and clear NMR signal. lifechemicals.com
Low Background: Since fluorine is absent in most biological molecules, there is no background signal, making it easier to detect binding events. lifechemicals.com
"Cocktail" Screening: Multiple fluorinated compounds can be screened simultaneously in a mixture, significantly increasing throughput. lifechemicals.com
The process typically involves creating a library of fluorinated fragments, which can include derivatives of this compound. This library is then screened against a biological target of interest. Changes in the ¹⁹F NMR spectrum of the fragments upon addition of the target indicate a binding event.
Table 4: Overview of ¹⁹F NMR-based High-Throughput Screening
| Step | Description | Key Advantage |
| Library Design | A diverse collection of fluorinated fragments is assembled. nih.govacs.org | Broad coverage of chemical space. |
| Screening | The library (often as mixtures) is incubated with the target protein. | High throughput and rapid identification of initial hits. |
| Hit Identification | Changes in the ¹⁹F NMR chemical shifts or relaxation properties identify binding fragments. acs.org | Direct detection of binding to the target. |
| Hit Validation and Optimization | Hits are further characterized, and their structures are optimized to improve affinity and selectivity. | Efficiently guides medicinal chemistry efforts. |
In addition to NMR-based methods, other HTS techniques, such as fluorescence-based assays and mass spectrometry, can be adapted for screening fluorinated compound libraries. nih.gov The development of these methodologies is crucial for efficiently exploring the chemical space of fluorinated molecules and identifying new leads for drug discovery and other applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Boc-3,5-difluoro-D-phenylalanine in peptide coupling reactions?
- Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using carbodiimide-based coupling reagents. For example, Boc-3,5-difluoro-L-phenylalanine (a closely related enantiomer) was coupled to aryl amine intermediates using HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) under inert conditions . This protocol ensures efficient amide bond formation while preserving stereochemical integrity.
Q. How is enantiomeric purity validated for this compound?
- Methodological Answer : Enantiomeric purity is confirmed using chiral HPLC with columns such as Chiralpak IA or IB, calibrated with known standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, can resolve fluorinated substituents to assess positional isomerism and purity (>95% by HPLC, as noted in fluorinated phenylalanine derivatives) .
Q. What are the primary applications of this compound in biomedical research?
- Methodological Answer : This fluorinated amino acid derivative is used to engineer peptide-based therapeutics with enhanced metabolic stability and target binding. For instance, its structural analogs (e.g., Boc-3,5-difluoro-L-phenylalanine) were incorporated into HIV capsid modulators to improve antiviral activity by exploiting fluorine’s electronegativity for stronger hydrophobic interactions .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
- Methodological Answer : Steric hindrance can be mitigated by:
- Using microwave-assisted synthesis to enhance reaction kinetics.
- Employing coupling reagents like HATU or PyBOP, which activate carboxyl groups more efficiently than traditional EDCI/HOBt.
- Increasing reaction time (12–24 hours) and using polar aprotic solvents (e.g., DMF) to improve solubility .
Q. What analytical challenges arise in characterizing fluorinated phenylalanine derivatives, and how are they resolved?
- Methodological Answer : Challenges include distinguishing between 3,5-difluoro and regioisomeric substitutions (e.g., 2,4-difluoro). Researchers use:
- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
- -NMR to differentiate fluorine positions based on chemical shift disparities (e.g., 3,5-difluoro vs. 2,4-difluoro derivatives).
- X-ray crystallography for absolute configuration determination in crystalline derivatives .
Q. How do researchers address conflicting bioactivity data in fluorinated phenylalanine analogs?
- Methodological Answer : Contradictions often stem from impurities or enantiomeric contamination. Solutions include:
- Rigorous purification via reverse-phase HPLC with C18 columns.
- Reassessing enantiomeric ratios using chiral stationary phases.
- Validating biological assays with orthogonal methods (e.g., surface plasmon resonance alongside cell-based assays) to confirm target engagement .
Q. What strategies enhance the metabolic stability of peptides containing this compound?
- Methodological Answer : Fluorination at the 3,5-positions reduces susceptibility to oxidative degradation by cytochrome P450 enzymes. Additional strategies include:
- Incorporating D-amino acids to evade proteolytic cleavage.
- Using PEGylation or lipid conjugation to prolong half-life in vivo.
- Computational modeling (e.g., molecular dynamics simulations) to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
